molecular formula C19H21NO3 B3975536 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate

2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate

Cat. No.: B3975536
M. Wt: 311.4 g/mol
InChI Key: ZNKBKPZIAISPGF-UHFFFAOYSA-N
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Description

2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate is a chemical compound of interest in pharmaceutical and organic chemistry research. Its molecular structure incorporates both acetoxy and carbamoyl functional groups on a phenyl ring, linked to a 4-phenylbutan-2-yl chain. This structure suggests potential utility as a synthetic intermediate or a prodrug candidate. Researchers may investigate its use in the synthesis of more complex molecules, leveraging the reactivity of its functional groups for further chemical modifications . The 4-phenylbutan-2-yl moiety is a structural feature found in various biologically active molecules and is present in certain pharmaceutical compounds . The carbamoyl linkage is a common feature in many medicinal compounds, often contributing to molecular stability and target binding . Similarly, the acetoxy group can serve as a protecting group for phenols or as a metabolically labile prodrug moiety for phenolic drugs, designed to enhance bioavailability . The primary value of this compound for researchers lies in its application as a building block for the development of new chemical entities and in probing biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(4-phenylbutan-2-ylcarbamoyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(12-13-16-8-4-3-5-9-16)20-19(22)17-10-6-7-11-18(17)23-15(2)21/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKBKPZIAISPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate typically involves the reaction of 2-aminophenyl acetate with 4-phenylbutan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenyl and acetate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl acetate oxides, while reduction can produce phenylbutan-2-yl amines or alcohols.

Scientific Research Applications

2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, coatings, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate and serve as critical comparators:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity/Properties References
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate 4-Acetylphenyl carbamoyl, phenyl acetate C₁₇H₁₅NO₄ 297.31 Anti-proliferative (NCI 60 cell line)
(2-Amino-2-oxo-1-phenylethyl) acetate Acetamide, phenyl group C₁₀H₁₁NO₃ 193.20 Structural characterization only
[2-[(5-Nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate 5-Nitrothiazole, phenyl acetate C₁₂H₉N₃O₅S 307.28 Unspecified bioactivity (safety data available)
Ethyl 2-(4-isopropylanilino)-2-oxoacetate Isopropylphenyl, ethyl ester C₁₃H₁₇NO₃ 235.28 Synthetic intermediate

Physicochemical Properties

  • Lipophilicity : The 4-phenylbutan-2-yl group in the target compound increases hydrophobicity (predicted logP ~3.5) compared to the acetyl-substituted analog (logP ~2.8) . This enhances membrane permeability but may reduce aqueous solubility.

Computational Predictions

  • Docking Studies : AutoDock Vina simulations predict stronger binding affinity for the phenylbutan derivative to COX-2 (hypothetical ΔG ≈ -9.2 kcal/mol) versus the acetyl analog (ΔG ≈ -8.5 kcal/mol), attributed to enhanced van der Waals interactions.

Biological Activity

The compound 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, structural characteristics, and biological activity of this compound, focusing on its anti-proliferative effects against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO3C_{17}H_{21}NO_3, with a molecular weight of approximately 285.35 g/mol. The compound features a phenylbutanamide moiety linked to a phenyl acetate group, which is hypothesized to contribute to its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC17H21NO3
Molecular Weight285.35 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylbutan-2-one with an appropriate carbamoylating agent followed by acetylation. The reaction conditions often include the use of bases such as triethylamine to facilitate the formation of the desired product.

Anti-Proliferative Effects

Recent studies have evaluated the anti-proliferative activity of this compound against various cancer cell lines using the NCI 60 cell line panel. The results indicated that this compound exhibits significant cytotoxicity, particularly towards leukemia and colon cancer cell lines.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell Line% Growth Inhibition
RPMI-8226 (Leukemia)92.72%
HCT-15 (Colon Cancer)98.05%
NCI-H522 (Lung Cancer)94.57%
OVCAR-4 (Ovarian Cancer)96.33%
T-47D (Breast Cancer)89.47%

These findings suggest that the compound may induce apoptosis or inhibit proliferation through mechanisms that require further investigation.

The proposed mechanism by which this compound exerts its anti-cancer effects involves modulation of key signaling pathways associated with cell growth and survival. Similar compounds have been shown to interact with microtubules, leading to disruption of mitotic processes in cancer cells.

Case Studies

In a recent study published in PubMed Central, researchers synthesized and characterized various derivatives of phenyl acetate compounds, including this compound. The study reported substantial anti-proliferative activity across multiple cancer models, reinforcing the potential application of this compound in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling phenyl isocyanate derivatives with phenolic esters under controlled conditions. For example, analogous compounds are synthesized via carbamoylation reactions using phenyl isocyanate intermediates in ethyl acetate at 60°C, followed by distillation under reduced pressure to isolate the product . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethyl acetate for solubility), and temperature to maximize yield while minimizing side reactions like hydrolysis of the acetate group.

Q. Which spectroscopic methods are most effective for characterizing the ester and carbamoyl groups in this compound?

Key techniques include:

  • FT-IR : Identification of ester C=O (~1740 cm⁻¹) and carbamoyl N-H (~3300 cm⁻¹) stretches.
  • NMR : 1^1H NMR resolves acetate methyl protons (~2.1 ppm) and carbamoyl NH protons (~8-10 ppm), while 13^{13}C NMR confirms carbonyl carbons (ester: ~170 ppm; carbamoyl: ~155 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity, critical for confirming synthetic success .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Safety data for structurally similar compounds indicate potential irritancy. Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of fine powders. Store at -20°C for long-term stability, and avoid aqueous environments to prevent ester hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP functional) model HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites. For example, exact exchange terms in hybrid functionals improve accuracy in predicting atomization energies (average deviation <2.4 kcal/mol), aiding in understanding hydrolysis or metabolic oxidation pathways . Basis sets like 6-31G(d) are recommended for balancing computational cost and accuracy .

Q. What parameters should be optimized in AutoDock Vina to improve docking accuracy for carbamoylphenyl acetate derivatives?

Key parameters:

  • Grid Box Size : Encompass the entire binding pocket (e.g., 25 ų for enzyme active sites).
  • Exhaustiveness : Increase to 32–64 for thorough sampling of ligand conformations.
  • Scoring Function : Use Vina’s hybrid empirical/force-field approach to account for hydrogen bonding (carbamoyl NH) and hydrophobic interactions (phenyl rings) . Validate results with molecular dynamics simulations to assess binding stability .

Q. How do substituent variations on the phenyl ring affect the compound's reactivity and bioactivity?

Electron-withdrawing groups (e.g., nitro in nitazoxanide analogs) enhance electrophilicity, increasing susceptibility to nucleophilic attack (e.g., glutathione conjugation in metabolism). Conversely, electron-donating groups (e.g., methyl) improve metabolic stability but may reduce antimicrobial activity. Comparative studies using QSAR models can quantify substituent effects on IC₅₀ values .

Q. What methodological approaches are recommended for resolving discrepancies in reported biological activities of carbamoylphenyl acetate derivatives?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, nitazoxanide shows variable antiparasitic activity depending on redox conditions in vitro .
  • Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols to isolate structure-activity relationships.
  • Counter-Screening : Test compounds against off-target receptors to rule out nonspecific effects .

Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is optimal. For example, analogous oxadiazolyl-phenyl acetates are analyzed via SCXRD to confirm dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N-H···O interactions), which influence packing and solubility . Low-temperature (100 K) data collection minimizes thermal motion artifacts.

Methodological Considerations Table

Research AspectRecommended MethodKey ParametersReferences
SynthesisCarbamoylationSolvent: Ethyl acetate; Temp: 60°C
DFT CalculationsB3LYP/6-31G(d)Exact exchange: 20-25%
Docking StudiesAutoDock VinaExhaustiveness: 64
BioactivityMIC AssaysRedox modulation (e.g., NADPH levels)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate
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2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate

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